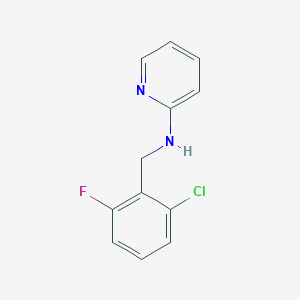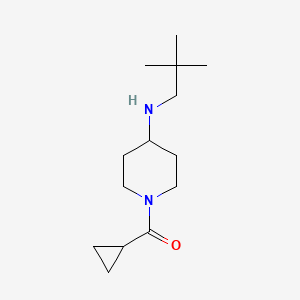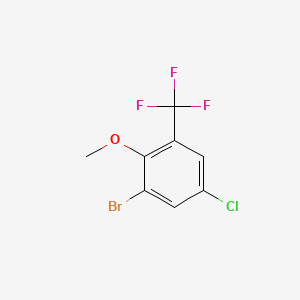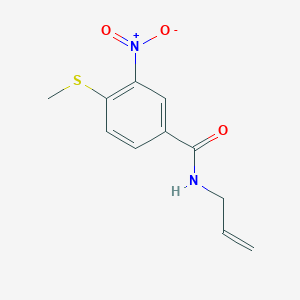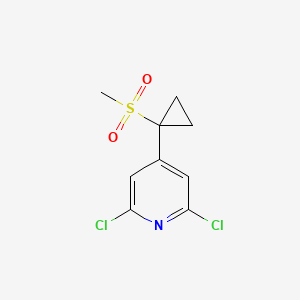
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine is a chemical compound with the molecular formula C9H9Cl2NO2S and a molecular weight of 266.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a cyclopropyl group bearing a methylsulfonyl moiety at position 4.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
化学反应分析
Types of Reactions
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions.
Cyclopropyl Ring Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Specific conditions depend on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the methylsulfonyl group .
科学研究应用
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- 2,6-Dichloropyridine
- 4-(Methylsulfonyl)pyridine
- Cyclopropylpyridine derivatives
Uniqueness
The uniqueness of 2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine lies in its specific combination of substituents, which confer unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H9Cl2NO2S |
|---|---|
分子量 |
266.14 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(1-methylsulfonylcyclopropyl)pyridine |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-15(13,14)9(2-3-9)6-4-7(10)12-8(11)5-6/h4-5H,2-3H2,1H3 |
InChI 键 |
NGZKLSDWRUNPGK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1(CC1)C2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


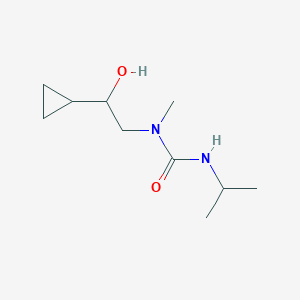

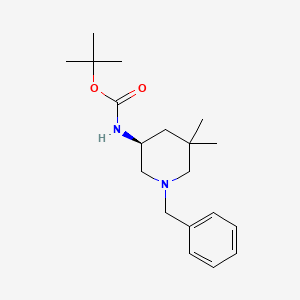

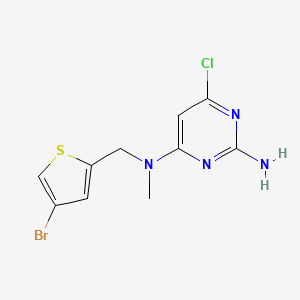
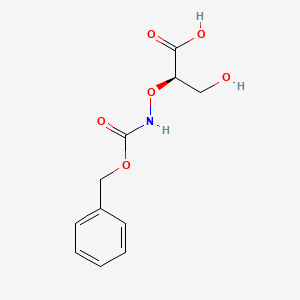

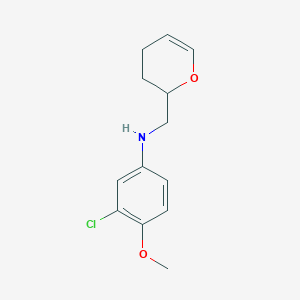
![2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
